

# A Comparative Analysis of LEO 134310 and Clobetasol Propionate on Skin Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LEO 134310 |           |
| Cat. No.:            | B10827878  | Get Quote |

A detailed examination of a novel selective glucocorticoid receptor agonist, **LEO 134310**, demonstrates a significantly improved safety profile concerning skin atrophy when compared to the potent corticosteroid, clobetasol propionate. Preclinical data indicate that **LEO 134310**'s targeted mechanism of action avoids the activation of pathways associated with skin thinning, a common and limiting side effect of traditional topical corticosteroids.

For researchers and professionals in drug development, the quest for potent anti-inflammatory topical agents with a wider therapeutic window is a significant priority. Glucocorticoids like clobetasol propionate are highly effective but their long-term use is hampered by adverse effects, most notably skin atrophy.[1] A promising alternative, **LEO 134310**, has emerged as a selective non-steroidal glucocorticoid receptor (GR) agonist, designed to minimize such risks. [2]

### **Quantitative Comparison of Atrophogenic Potential**

A key preclinical study investigated the effects of **LEO 134310** and clobetasol propionate on epidermal thickness in a minipig model, a well-established surrogate for human skin. The results, summarized below, highlight a stark contrast in their atrophogenic potential.



| Treatment<br>Group       | Concentration | Mean<br>Epidermal<br>Thickness (%<br>of Vehicle<br>Control) | Change in<br>Epidermal<br>Thickness | Statistical<br>Significance<br>(vs. Vehicle) |
|--------------------------|---------------|-------------------------------------------------------------|-------------------------------------|----------------------------------------------|
| Vehicle                  | -             | 100%                                                        | -                                   | -                                            |
| LEO 134310               | 2%            | ~100%                                                       | No significant reduction            | Not Significant                              |
| Clobetasol<br>Propionate | 0.05%         | ~60-70%                                                     | 30-40% reduction                    | p < 0.001                                    |

Data extrapolated from Dack et al. (2022). The study reported a 30-40% reduction for Clobetasol Propionate.

## Mechanistic Differences: The Role of Receptor Selectivity

The divergent effects of **LEO 134310** and clobetasol propionate on skin atrophy are rooted in their distinct molecular mechanisms of action.

Clobetasol Propionate: As a potent corticosteroid, clobetasol propionate activates both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[2] While GR activation is responsible for the desired anti-inflammatory effects, the unintended activation of MR has been strongly associated with the development of skin atrophy.[2]

**LEO 134310**: In contrast, **LEO 134310** is a highly selective GR agonist with no significant activity on the mineralocorticoid receptor.[2] This selectivity is a key design feature aimed at dissociating the anti-inflammatory benefits from the atrophogenic side effects. By avoiding MR activation, **LEO 134310** is not expected to trigger the downstream signaling events that lead to the thinning of the epidermis.[2]

# Signaling Pathways in Glucocorticoid-Induced Skin Atrophy



The following diagrams illustrate the signaling pathways activated by clobetasol propionate and the selective pathway activation by **LEO 134310**.



Click to download full resolution via product page

Clobetasol Propionate's dual receptor activation.





Click to download full resolution via product page

LEO 134310's selective GR activation.

#### **Experimental Protocols**

The comparative data presented is based on a key preclinical study utilizing a minipig model.

Experimental Workflow: Minipig Skin Atrophy Study



Click to download full resolution via product page

Workflow of the minipig skin atrophy experiment.

Key Methodological Details:

• Animal Model: The study utilized Göttingen minipigs, a breed with skin that is anatomically and physiologically similar to human skin, making it a relevant model for dermatological



research.

- Treatment and Administration: The test articles, including LEO 134310 (2%), clobetasol propionate (0.05%), and a vehicle control, were applied topically to designated areas on the minipigs' skin daily for a period of four weeks. The application was performed under semi-occlusion for six hours each day.[2]
- Sample Collection and Analysis: At the end of the treatment period, full-thickness skin biopsies were collected from the treated areas. These biopsies were then processed for histological analysis.
- Measurement of Skin Atrophy: Epidermal thickness was the primary endpoint for assessing skin atrophy. The processed skin sections were stained with hematoxylin and eosin (H&E), and the thickness of the epidermis was measured using microscopy and image analysis software.
- Statistical Analysis: The data on epidermal thickness were analyzed using a one-way ANOVA
  with Dunnett's multiple comparisons test to determine the statistical significance of the
  differences between the treatment groups and the vehicle control.[2]

In conclusion, the available preclinical evidence strongly suggests that **LEO 134310**, through its selective glucocorticoid receptor agonism and lack of mineralocorticoid receptor activity, offers a significant advantage over traditional potent corticosteroids like clobetasol propionate by minimizing the risk of skin atrophy. This makes **LEO 134310** a promising candidate for the long-term topical treatment of inflammatory skin diseases where the atrophogenic potential of current therapies is a major clinical concern. Further clinical investigations are warranted to confirm these findings in human subjects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of LEO 134310 and Clobetasol Propionate on Skin Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827878#comparative-study-of-leo-134310-and-clobetasol-propionate-on-skin-atrophy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com